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Compound of Interest

Compound Name: 4-Iodo-3-nitrotoluene

Cat. No.: B1266650 Get Quote

Document ID: TGS-INT-20251230-01 Version: 1.0 For: Researchers, scientists, and drug

development professionals

This document provides a comprehensive overview of the spectroscopic data for 4-Iodo-3-
nitrotoluene (CAS No. 5326-39-6), an important intermediate in organic synthesis.[1] The

information herein is compiled to assist in the identification, characterization, and utilization of

this compound in research and development settings.

Data Presentation: Spectroscopic Summary
The following tables summarize the key spectroscopic data for 4-Iodo-3-nitrotoluene.

General Properties
Property Value Reference(s)

Chemical Formula C₇H₆INO₂ [2][3]

Molecular Weight 263.03 g/mol [2][3]

Appearance
Orange-brown glistening

powder
[4]

Melting Point 53-56 °C [4]

Boiling Point 299.3 °C at 760 mmHg [5]
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Infrared (IR) Spectroscopy
The following table lists the predicted characteristic infrared absorption bands for 4-Iodo-3-
nitrotoluene based on its functional groups. The data is interpreted from general principles of

IR spectroscopy.[6] A gas-phase spectrum is available from the NIST Chemistry WebBook.[2]

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100-3000 Medium Aromatic C-H Stretch Ar-H

2975-2850 Medium-Weak Aliphatic C-H Stretch -CH₃

1550-1530 Strong
Asymmetric NO₂

Stretch
Ar-NO₂

1360-1340 Strong
Symmetric NO₂

Stretch
Ar-NO₂

1610-1580 Medium-Weak
C=C Aromatic Ring

Stretch
Ar C=C

900-675 Strong
C-H Out-of-plane

Bend
Ar-H

600-500 Medium-Strong C-I Stretch Ar-I

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for 4-Iodo-3-nitrotoluene is not publicly available in the

cited literature. The following data is predicted based on established substituent effects on the

toluene scaffold.

1.3.1 Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The electron-withdrawing effects of the nitro group and the iodo atom will deshield the aromatic

protons, shifting them downfield.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Coupling Constant
(J, Hz)

H-2 ~ 8.1 d ~ 2.0

H-5 ~ 7.4 dd J ≈ 8.0, 2.0

H-6 ~ 7.9 d ~ 8.0

-CH₃ ~ 2.5 s -

1.3.2 Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

The chemical shifts are influenced by the electronegativity and position of the substituents.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (-CH₃) ~ 145

C-2 ~ 130

C-3 (-NO₂) ~ 150

C-4 (-I) ~ 95

C-5 ~ 138

C-6 ~ 125

-CH₃ ~ 20

Mass Spectrometry (MS)
The following table outlines the expected major fragments from an Electron Ionization (EI)

Mass Spectrum of 4-Iodo-3-nitrotoluene.[3][8]
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m/z Ratio
Proposed
Fragment Ion

Proposed Neutral
Loss

Notes

263 [C₇H₆INO₂]⁺• - Molecular Ion (M⁺•)

247 [C₇H₆IO]⁺• NO Loss of nitric oxide

217 [C₇H₆I]⁺• NO₂ Loss of nitro group

136 [C₇H₆NO₂]⁺• I Loss of iodine radical

127 [I]⁺ C₇H₆NO₂ Iodine cation

90 [C₇H₆]⁺• I, NO₂ Toluene radical cation

Experimental Protocols
Synthesis of 4-Iodo-3-nitrotoluene via Nitration
This protocol describes a common method for the synthesis of 4-Iodo-3-nitrotoluene from p-

iodotoluene.[4]

Reagents:

p-Iodotoluene

Acetic Anhydride

Nitric Acid (HNO₃, concentrated)

Sodium Hydroxide (NaOH) solution

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel

Petroleum Ether

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a

magnetic stirrer.

Cool the mixture to 0 °C in an ice bath.

Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0

°C.

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4

hours.

Cool the reaction to room temperature and carefully neutralize by adding NaOH solution until

the pH reaches 7.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

200 mL).

Wash the combined organic phases with saturated salt water.

Dry the organic layer over anhydrous Na₂SO₄.

Filter off the drying agent and concentrate the solution under reduced pressure (rotary

evaporation) at 25 °C.

Purify the resulting crude product by column chromatography on silica gel, using a mobile

phase of petroleum ether:ethyl acetate (ranging from 1:3 to 1:5 v/v) to yield the final product.

Spectroscopic Analysis Protocols
2.2.1 NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of purified 4-Iodo-3-nitrotoluene for ¹H NMR

analysis (20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a standard 5 mm NMR tube.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for

referencing.

Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. For

quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1

relaxation time) is used between pulses.

2.2.2 IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount (~1-2 mg) of the solid sample

with ~100-200 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Data Acquisition: Place the pellet in the spectrometer's sample holder and record the

spectrum, typically over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

Ionization Method: Utilize an Electron Ionization (EI) source, which is standard for small,

relatively volatile organic molecules.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Analysis: The sample is bombarded with high-energy electrons (~70 eV), causing ionization

and fragmentation.[8] The resulting ions are separated by a mass analyzer (e.g., quadrupole

or time-of-flight) based on their mass-to-charge (m/z) ratio.

Mandatory Visualization: Synthesis and Analysis
Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 4-Iodo-3-nitrotoluene.
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Workflow for Synthesis and Analysis of 4-Iodo-3-nitrotoluene

Characterization Methods

Start: p-Iodotoluene

Step 1: Nitration
(HNO3, Acetic Anhydride)

Step 2: Workup & Purification
(Extraction, Chromatography)

Product:
4-Iodo-3-nitrotoluene

Step 3: Spectroscopic Analysis

IR Spectroscopy NMR (1H & 13C) Mass Spectrometry

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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